2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorinated thiophene ring attached to a pyrimidine core, with a carboxylic acid functional group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated thiophene is then coupled with a pyrimidine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of both a chlorinated thiophene ring and a pyrimidine core with a carboxylic acid group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring, which is known for its diverse pharmacological properties, and a pyrimidine moiety that contributes to its biological interactions. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiophene derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds were evaluated using broth microdilution methods, showing promising results against resistant strains.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Staphylococcus aureus (MRSA) |
Related Thiophene Derivative | 16 | Escherichia coli |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer). In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation.
Case Study: A549 Cell Line
In a study assessing the effects of thiophene derivatives on A549 cells:
- Treatment : Cells were treated with varying concentrations of the compound.
- Results : The compound reduced cell viability significantly compared to untreated controls.
Concentration (µM) | Cell Viability (%) | Statistical Significance |
---|---|---|
10 | 75 | p < 0.05 |
50 | 50 | p < 0.01 |
100 | 25 | p < 0.001 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies have shown that related thiophene derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways.
In Vitro COX Inhibition Study
A study measured the inhibitory activity of thiophene derivatives on COX enzymes:
Enzyme | IC50 (µg/mL) |
---|---|
COX-1 | 130 |
COX-2 | 105 |
These results indicate that compounds like this compound may serve as potential leads for developing anti-inflammatory drugs.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of the chlorothiophene group may enhance binding affinity to target proteins involved in cell signaling and proliferation pathways.
Properties
Molecular Formula |
C9H5ClN2O2S |
---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-2-1-6(15-7)8-11-3-5(4-12-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
XLANCXHJFMRGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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